3'-Deoxycytidine 5'-triphosphonate
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Overview
Description
3’-Deoxycytidine 5’-triphosphonate is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis and repair, serving as a substrate for DNA polymerase enzymes . This compound is essential in various biochemical processes, particularly in the replication and amplification of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxycytidine 5’-triphosphonate typically involves the phosphorylation of 3’-deoxycytidine. One method includes the use of phosphorus oxychloride (POCl3) in a solvent to phosphorylate the nucleoside . Another approach involves enzymatic synthesis using recombinant Escherichia coli that display nucleotide kinases on their surface . This method is efficient and environmentally friendly, as it uses mild aqueous reaction conditions and eliminates the need for hazardous waste disposal .
Industrial Production Methods
Industrial production of 3’-Deoxycytidine 5’-triphosphonate often employs large-scale enzymatic synthesis due to its specificity and efficiency. The process involves using intact recombinant bacteria cells as catalysts, coupled with an acetate kinase-catalyzed adenosine-5’-triphosphate (ATP) regeneration system . This method ensures high conversion rates and stability of the product .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxycytidine 5’-triphosphonate undergoes various chemical reactions, including:
Hydrolysis: The triphosphate group contains high-energy phosphoanhydride bonds, which liberate energy when hydrolyzed.
Phosphorylation: It can be phosphorylated to form other nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride (POCl3) for phosphorylation and various enzymes for enzymatic synthesis . The reactions typically occur under mild aqueous conditions to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include deoxycytidine monophosphate (dCMP) and other nucleotides essential for DNA synthesis .
Scientific Research Applications
3’-Deoxycytidine 5’-triphosphonate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
DNA Synthesis: It serves as a substrate for DNA polymerase enzymes during DNA replication and amplification.
Molecular Biology: It is used in polymerase chain reaction (PCR) and DNA sequencing.
Medical Research: It plays a role in studying nucleotide pools, nucleotide selectivity, and enzyme specificity.
Industrial Applications: It is used in the production of synthetic polynucleotides for various applications, including gene modification and molecular diagnostics.
Mechanism of Action
3’-Deoxycytidine 5’-triphosphonate exerts its effects by serving as a substrate for DNA polymerase enzymes. During DNA synthesis, the triphosphate group is cleaved, providing the energy required for the incorporation of deoxycytidine into the growing DNA strand . This process is crucial for the replication and repair of DNA.
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine: A deoxyribonucleoside similar to 3’-Deoxycytidine 5’-triphosphonate but with one hydroxyl group removed from the C2’ position.
Deoxycytidine Diphosphate: A nucleoside diphosphate related to 3’-Deoxycytidine 5’-triphosphonate but with one fewer phosphoryl group.
Uniqueness
3’-Deoxycytidine 5’-triphosphonate is unique due to its triphosphate group, which contains high-energy phosphoanhydride bonds essential for DNA synthesis . This feature distinguishes it from other similar compounds and makes it indispensable in various biochemical processes.
Properties
Molecular Formula |
C9H14N3O11P3+2 |
---|---|
Molecular Weight |
433.14 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C9H12N3O11P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(21-8)4-20-25(17)23-26(18,19)22-24(15)16/h1-2,5-6,8,13H,3-4H2,(H2-2,10,11,14,15,16,18,19)/p+2/t5-,6+,8+/m0/s1 |
InChI Key |
XKDSNXDSXRZUCI-SHYZEUOFSA-P |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO[P+](=O)OP(=O)(O)O[P+](=O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO[P+](=O)OP(=O)(O)O[P+](=O)O |
Origin of Product |
United States |
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